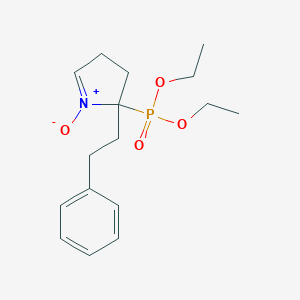
Deppepo
Descripción general
Descripción
Deppepo, known scientifically as 2-(diethoxyphosphoryl)-2-phenethyl-3,4-dihydro-2H-pyrrole-1-oxide, is a phosphorus-containing spin trap, primarily used for trapping radicals like superoxide and hydroxyl radicals (Xu et al., 2002).
Synthesis Analysis
The synthesis of Deppepo involves various intramolecular nonbonded attractive interactions. Its phenethyl group is distanced from the diethoxyphosphoryl group and the nitronyl plane, influencing the stereoselection of free radical additions on the nitronyl moiety. This makes Deppepo a promising lipophilic spin trap, with applications in both in vitro and in vivo ESR investigations (Xu et al., 2002).
Molecular Structure Analysis
The molecular structure of Deppepo, as revealed by single-crystal X-ray structure analysis, showcases significant intramolecular interactions. The positioning of its phenethyl group away from other functional groups contributes to its unique reactivity and trapping capabilities (Xu et al., 2002).
Chemical Reactions and Properties
Deppepo effectively traps active superoxide anion radicals, and its spin adducts demonstrate considerable stability. The compound exhibits a half-life of approximately 13.4 minutes, indicating its potential in various chemical investigations (Xu et al., 2002).
Physical Properties Analysis
As a solid compound, Deppepo offers ease of purification through recrystallization and can be stored at room temperature. This contributes to its practicality in various experimental settings (Xu et al., 2002).
Chemical Properties Analysis
The chemical properties of Deppepo, especially its lipophilicity, mark a significant increase compared to other similar compounds. This increase in lipophilicity is attributed to the 2-substituted phenethyl contribution, influencing its interaction with biological systems (Xu et al., 2002).
Aplicaciones Científicas De Investigación
Dielectrophoresis (DEP) Applications :
- DEP is widely applied in biosensors, cell therapeutics, drug discovery, medical diagnostics, microfluidics, nanoassembly, and particle filtration (Pethig, 2010).
- It is used for the manipulation of nanobioparticles like macromolecules, viruses, and spores (Lapizco‐Encinas & Rito‐Palomares, 2007).
- DEP-based protocols are increasingly utilized in chemical and biochemical analyses involving nanoparticles, for spatial manipulation, selective isolation of biological cells, and in electronic sensor development (Pethig, 2017).
- It serves as a powerful method for cellular characterization, manipulation, separation, and cell patterning , integrating with applications in microfluidics, impedance spectroscopy, tissue engineering, and gene transfection (Gagnon, 2011).
Lipophilic Spin Trap in ESR Studies :
- Deppepo is identified as a promising lipophilic spin trap for in vitro and in vivo ESR investigations, with a focus on its short half-life and easy purification. This makes it suitable for trapping reactive oxygen species (ROS) in biological systems (Xu et al., 2002).
Other Notable Applications :
- DEP is a label-free diagnostic technique beneficial in biomedical science research (Abd Rahman, Ibrahim & Yafouz, 2017).
- DEPPEPO is also noted as a novel phosphorus-containing spin trap effective in trapping hydroxyl and superoxide anion radicals (X. Ying, 2002).
- DEP techniques have been extensively used in biological and clinical applications , manipulating a wide range of particles and cells, including proteins, exosomes, bacteria, yeast, stem cells, cancer cells, and blood cells (Sarno et al., 2021).
Propiedades
IUPAC Name |
2-diethoxyphosphoryl-1-oxido-2-(2-phenylethyl)-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO4P/c1-3-20-22(19,21-4-2)16(12-8-14-17(16)18)13-11-15-9-6-5-7-10-15/h5-7,9-10,14H,3-4,8,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXULNBGZSYFARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCC=[N+]1[O-])CCC2=CC=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393118 | |
| Record name | DEPPEPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deppepo | |
CAS RN |
436099-08-0 | |
| Record name | DEPPEPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



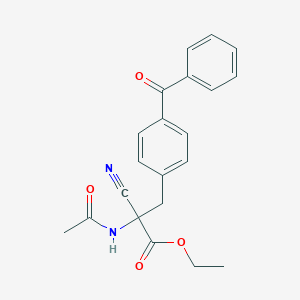
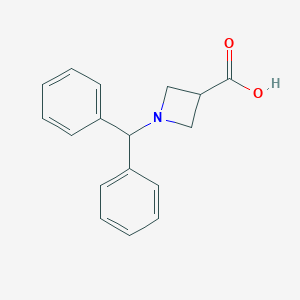
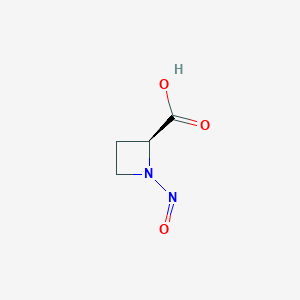

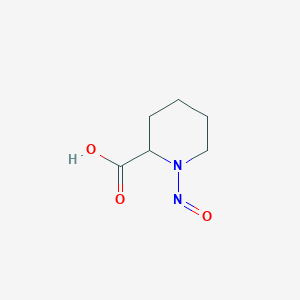
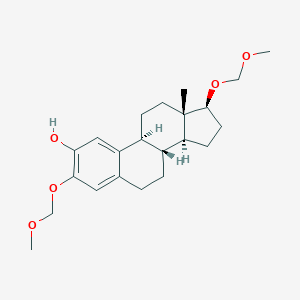
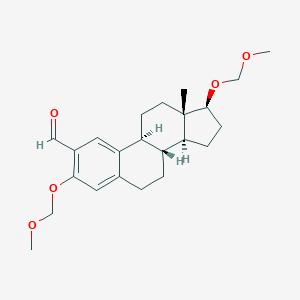
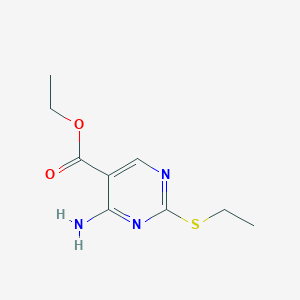
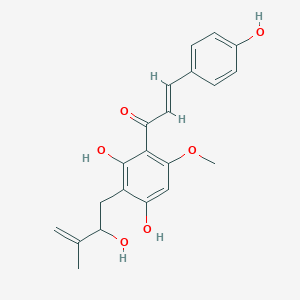
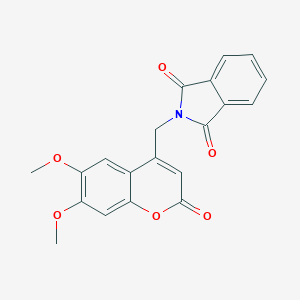
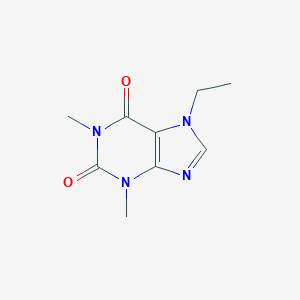

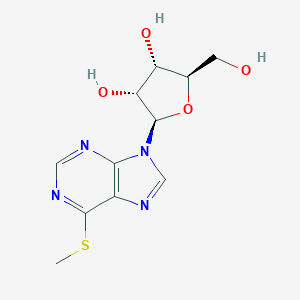
![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)